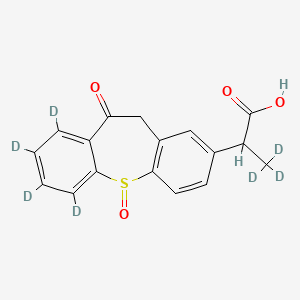

Zaltoprofen sulfoxide-d7

Description

Contextual Significance of Deuterated Metabolites in Pharmaceutical Analysis

Deuterated metabolites are indispensable tools in pharmaceutical analysis, primarily due to the kinetic isotope effect. wikipedia.org The substitution of hydrogen with its heavier isotope, deuterium (B1214612), creates a stronger chemical bond. wikipedia.org This subtle change can significantly alter the rate of metabolic reactions, a phenomenon that has profound implications for drug development and analysis. researchgate.netresearchgate.net

In the pharmaceutical industry, understanding a drug's metabolic pathway is crucial. The introduction of deuterium into a drug molecule or its metabolites allows researchers to track their transformation and fate within a biological system with high precision. symeres.com This is particularly important for identifying and quantifying metabolites, some of which may be pharmacologically active or potentially toxic. researchgate.netacs.org The use of deuterated analogs as internal standards in analytical techniques like mass spectrometry ensures greater accuracy and reliability in measuring the concentration of drug metabolites in complex biological matrices such as blood or urine. acs.orgclearsynth.com

Furthermore, the "deuterium switch" approach, where hydrogen atoms in a drug are replaced by deuterium, can be strategically employed to improve a drug's pharmacokinetic profile. researchgate.net This modification can lead to a decreased rate of metabolism, potentially resulting in a longer drug half-life, more consistent systemic exposure, and an improved safety and tolerability profile. researchgate.netresearchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the application of this technology. wikipedia.orgresearchgate.net

Overview of Zaltoprofen (B1682368) Sulfoxide-d7 as a Key Research Standard

Zaltoprofen is a non-steroidal anti-inflammatory drug that is metabolized in the body into several compounds, including zaltoprofen sulfoxide (B87167). nih.govscispace.com Studies have shown that zaltoprofen is primarily metabolized by the cytochrome P450 enzyme CYP2C9, which catalyzes its sulphoxidation. nih.govscispace.comnih.gov

Zaltoprofen sulfoxide-d7 is the deuterated stable isotope-labeled analog of this metabolite. impurity.comusbio.net Its primary role in research is to serve as an internal standard for the accurate quantification of zaltoprofen sulfoxide in biological samples during pharmacokinetic and metabolic studies. impurity.comusbio.net When analyzing samples from individuals who have been administered zaltoprofen, a known amount of this compound is added. Because of its structural and chemical similarity to the actual metabolite, it behaves almost identically during the extraction and analysis processes. aptochem.com However, its increased mass due to the seven deuterium atoms allows it to be separately detected by a mass spectrometer. lgcstandards.com This enables researchers to precisely calculate the concentration of the zaltoprofen sulfoxide metabolite, overcoming potential variabilities in the analytical method. clearsynth.comtexilajournal.com

Below is a table summarizing the key chemical information for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₇H₇D₇O₄S | impurity.com |

| Molecular Weight | 321.399 g/mol | lgcstandards.com |

| Monoisotopic Mass | 321.105 Da | lgcstandards.com |

| Primary Application | Labeled metabolite for use as an internal standard | impurity.comusbio.net |

Structure

3D Structure

Properties

Molecular Formula |

C17H14O4S |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6,11-dioxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |

InChI |

InChI=1S/C17H14O4S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)22(15)21/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |

InChI Key |

BMXFBJRSBWVAIU-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2=O)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3C(=O)C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Zaltoprofen Sulfoxide D7

Chemical Synthesis Pathways of Zaltoprofen (B1682368) and its Sulfoxide (B87167) Metabolite

The synthesis of Zaltoprofen sulfoxide-d7 commences with the preparation of the parent drug, Zaltoprofen. Several synthetic routes to Zaltoprofen have been reported, generally involving the construction of the dibenzo[b,f]thiepinone core followed by the introduction of the propionic acid side chain.

One common pathway begins with the reaction of a substituted thiophenol with a derivative of phenylacetic acid to form a diaryl sulfide (B99878). This intermediate then undergoes intramolecular Friedel-Crafts acylation to yield the tricyclic ketone, 10,11-dihydro-10-oxodibenzo[b,f]thiepin. Subsequent functionalization at the 2-position, often through a Friedel-Crafts acylation with a propionylating agent, followed by further chemical modifications, leads to the formation of Zaltoprofen.

An alternative approach involves the synthesis of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid, which is then subjected to esterification, cyclization using polyphosphoric acid, and subsequent hydrolysis to yield Zaltoprofen. cjph.com.cn

Once Zaltoprofen is obtained, the next key transformation is the oxidation of the sulfide moiety to the corresponding sulfoxide. This is a common metabolic pathway for many sulfur-containing drugs. In a laboratory setting, this oxidation can be achieved using a variety of reagents. The selective oxidation of sulfides to sulfoxides without further oxidation to the sulfone is a well-established transformation in organic synthesis.

| Oxidizing Agent | Catalyst/Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Tantalum carbide | High yield and selectivity for sulfoxides. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Manganese porphyrins | High efficiency and enantioselectivity in some cases. organic-chemistry.org |

| Oxygen (O₂) | 1-HexylKuQuinone (KuQ) | Metal-free, light-induced, recyclable catalyst. organic-chemistry.org |

| Sodium Bromate (NaBrO₃) | Ceric Ammonium Nitrate (CAN) on silica (B1680970) gel | Heterogeneous system simplifying work-up. |

These methods offer a range of options for the controlled oxidation of Zaltoprofen to Zaltoprofen sulfoxide, the immediate precursor to the deuterated target compound.

Deuterium (B1214612) Incorporation Techniques for Site-Specific Labeling

The introduction of deuterium atoms into the Zaltoprofen sulfoxide molecule requires careful consideration of the desired labeling pattern. For this compound, multiple deuterium atoms need to be incorporated. This can be achieved by employing deuterated starting materials or by performing hydrogen-deuterium (H-D) exchange reactions at specific stages of the synthesis.

Site-specific labeling is often desirable to probe metabolic "hot spots" or to create a stable isotopic label that is not prone to back-exchange. Given the structure of Zaltoprofen, deuterium can be introduced into the aromatic rings or the propionic acid side chain.

Deuterium Labeling of the Aromatic Core:

Acid-Catalyzed H-D Exchange: Aromatic protons can be exchanged for deuterium by treatment with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O). This electrophilic aromatic substitution reaction can lead to the replacement of multiple protons on the benzene (B151609) rings. youtube.com

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Transition metal catalysts, particularly those based on iridium, are highly effective for directing the ortho-deuteration of aromatic compounds containing a directing group. mdpi.comacs.org This method allows for precise control over the position of deuterium incorporation.

Photo-Excited Deuteration: A metal-free approach involves the photoexcitation of the aromatic compound in a deuterated solvent like hexafluoroisopropanol-d₂ (HFIP-d₂). The enhanced basicity of the excited state facilitates H-D exchange at positions that might be challenging to access through other methods. nih.gov

Deuterium Labeling of the Propionic Acid Side Chain:

α-Deuteration of Propionic Acids: The proton at the α-position of the propionic acid side chain in 2-arylpropionic acids is acidic and can be exchanged for deuterium by treatment with a base in a deuterated solvent like D₂O. This method has been successfully applied to various NSAIDs. iaea.org

Use of Deuterated Reagents: The propionic acid side chain can be constructed using deuterated building blocks. For example, a deuterated propionylating agent could be used in a Friedel-Crafts acylation step.

To achieve a d7-labeling pattern, a combination of these techniques would likely be employed. For instance, deuteration of the aromatic rings could be followed by deuteration of the propionic acid side chain, or a deuterated precursor could be synthesized and then elaborated into the final molecule.

Isotopic Purity and Chemical Characterization in Synthesis

The final synthesized this compound must be rigorously characterized to confirm its chemical identity, purity, and isotopic enrichment. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Chemical Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition.

Isotopic Purity Assessment:

Mass Spectrometry (MS): MS is a primary tool for determining isotopic purity. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d7 species compared to other isotopologues (d0 to d6) can be quantified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can indicate the degree of deuteration by the reduction in signal intensity, ²H NMR can directly detect the deuterium nuclei, providing information about the location and relative abundance of the deuterium atoms. rsc.org

A comprehensive analysis using these techniques is essential to ensure that the synthesized this compound meets the required standards for its intended application in research.

| Analytical Technique | Information Provided |

| ¹H NMR | Confirmation of deuteration at specific sites (disappearance of proton signals). |

| ¹³C NMR | Confirmation of the carbon framework of the molecule. |

| ²H NMR | Direct detection of deuterium, confirming its presence and location. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of elemental composition. Provides detailed information on isotopic distribution and enrichment. rsc.org |

Advanced Analytical Method Development and Validation Utilizing Zaltoprofen Sulfoxide D7

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis

The development of a robust LC-MS/MS method is a systematic process aimed at achieving high sensitivity, selectivity, and throughput. For the quantitative analysis of Zaltoprofen (B1682368) sulfoxide (B87167) and its internal standard, Zaltoprofen sulfoxide-d7, the process involves the optimization of both chromatographic separation and mass spectrometric detection.

Chromatographic conditions are tailored to ensure a sharp peak shape and adequate separation from endogenous matrix components. This typically involves screening different reversed-phase columns, such as a C18 column, and optimizing the mobile phase composition. semanticscholar.orgcore.ac.uk A common approach uses a gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.orgvibgyorpublishers.org The flow rate and column temperature are adjusted to achieve optimal resolution and a short run time, often under 5 minutes, which is crucial for high-throughput analysis. nih.gov

Mass spectrometric detection is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. semanticscholar.orglcms.cz For Zaltoprofen sulfoxide and its d7-labeled internal standard, specific precursor-to-product ion transitions are identified through infusion experiments. The instrument parameters, including collision energy and declustering potential, are optimized for each transition to maximize signal intensity. Positive electrospray ionization (ESI) is a common mode for this class of compounds. nih.gov The use of this compound ensures that any fluctuations in ionization efficiency during the analytical run are effectively normalized. kcasbio.com

Application of this compound as an Internal Standard in Bioanalytical Assays

In bioanalytical assays, which involve complex matrices like plasma, blood, or urine, an internal standard (IS) is essential to compensate for procedural variations. libretexts.org this compound is an ideal internal standard because, as a stable isotope-labeled (SIL) analog, it co-elutes with the unlabeled analyte (Zaltoprofen sulfoxide). kcasbio.com This co-elution is critical for correcting matrix effects—the suppression or enhancement of ionization caused by co-eluting components of the biological sample. lcms.czkcasbio.com

During sample preparation, a known and constant amount of this compound is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples. ich.org This "spiking" occurs at the earliest stage possible to account for any analyte loss during extraction, evaporation, and reconstitution steps. scispace.com Quantitation is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even if the absolute signal intensity fluctuates due to matrix effects or instrument variability, leading to highly reliable and reproducible data. lcms.cz

Method Validation Parameters for Deuterated Analogues in Complex Matrices

Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a thorough validation process to demonstrate its reliability, as outlined by regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). ich.orgnih.goveuropa.eu

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards with known concentrations, plotting the peak area ratio (analyte/IS) against the nominal concentration. au.dk The curve is typically fitted with a linear regression model, often with a 1/x² weighting. For acceptance, the coefficient of determination (r²) should be consistently greater than 0.99. mdpi.com The calibration range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). nih.gov

Table 1: Example Calibration Curve for Zaltoprofen Sulfoxide

The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu Typically, the analyte response at the LLOQ should be at least five times the response of a blank sample. au.dk The LLOQ must also meet precision criteria, with a coefficient of variation (CV) not exceeding 20%, and accuracy within 80-120% of the nominal value. europa.eu The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from background noise, typically defined by a signal-to-noise ratio of 3:1, but it is not used for quantitative reporting. nih.govlibretexts.org

Table 2: Sensitivity Parameters ```html

Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision describes the degree of scatter or variability between repeated measurements. au.dkThese parameters are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate (n≥5) across several analytical runs. europa.euFor a method to be considered valid, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV%), should not exceed 15% (20% at the LLOQ).

europa.euTable 3: Inter-day Accuracy and Precision Data

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.euThis is tested by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard.

nih.gov

Matrix effect is quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. kcasbio.commyadlm.orgThe IS-normalized matrix factor should be consistent across different lots of the matrix, with a CV of ≤15%.

europa.euTable 4: Compound Names Mentioned

Stability Studies of Analyte and Internal Standard

In the validation of bioanalytical methods, assessing the stability of both the analyte and the internal standard in a given biological matrix is a regulatory requirement. These studies are designed to evaluate the integrity of the compounds under various conditions that samples may encounter from the point of collection to the final analysis. For the quantification of Zaltoprofen sulfoxide, this compound serves as the ideal internal standard, and its stability must be demonstrated to be comparable to that of the analyte.

The primary stability assessments include:

Freeze-Thaw Stability: This test determines the stability of the analyte and internal standard after repeated cycles of freezing and thawing. Biological samples are often stored frozen and may be thawed for various reasons before analysis. A typical study involves analyzing quality control (QC) samples after three or more freeze-thaw cycles. The analyte's concentration is measured against a freshly prepared calibration curve and compared to the baseline values of QC samples that have not undergone freeze-thaw cycles.

Short-Term (Bench-Top) Stability: This evaluation assesses the stability of the compounds in the biological matrix at room temperature for a period that simulates the sample preparation and handling time. QC samples are kept on the laboratory bench for a specified duration (e.g., 4 to 24 hours) before being processed and analyzed.

Long-Term Stability: This study is essential for determining the appropriate storage conditions and duration for clinical or preclinical samples. QC samples are stored at a specific temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, or 6 months) and then analyzed. The results ensure that samples can be stored for the duration of a study without significant degradation of the analyte or internal standard.

For a method to be considered valid, the deviation in concentration from the nominal values across these stability studies should typically be within ±15%. The use of a stable isotope-labeled internal standard like this compound is advantageous because it is expected to degrade at the same rate as the analyte, thereby ensuring that the analyte/internal standard peak area ratio remains constant even if some degradation occurs. nih.govresearchgate.net

| Stability Test | Storage Condition | Concentration Level | Mean Measured Concentration (% Deviation from Nominal) | Status |

|---|---|---|---|---|

| Freeze-Thaw (3 cycles) | -20°C to Room Temp. | Low QC | -4.5% | Pass |

| High QC | -3.8% | Pass | ||

| Bench-Top (6 hours) | Room Temperature | Low QC | -2.1% | Pass |

| High QC | -1.5% | Pass | ||

| Long-Term (90 days) | -80°C | Low QC | -6.2% | Pass |

| High QC | -5.7% | Pass |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique. researchgate.net However, its application is generally limited to compounds that are volatile and thermally stable. Non-steroidal anti-inflammatory drugs (NSAIDs) and their metabolites, such as Zaltoprofen sulfoxide, are typically polar, acidic, and non-volatile, making them unsuitable for direct GC-MS analysis. mdpi.com

To utilize GC-MS for the quantification of Zaltoprofen sulfoxide, a chemical derivatization step is mandatory. ubbcluj.ro Derivatization converts the polar functional groups (e.g., carboxylic acid) into less polar, more volatile, and more thermally stable derivatives. A common approach for acidic drugs is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

In a hypothetical GC-MS method, this compound would serve as the ideal internal standard. scioninstruments.comchromatographyonline.com The analytical procedure would involve:

Extraction: Isolating Zaltoprofen sulfoxide and this compound from the biological matrix (e.g., plasma or urine) using liquid-liquid extraction or solid-phase extraction.

Derivatization: Treating the dried extract with a derivatizing agent like BSTFA to convert both the analyte and the internal standard into their trimethylsilyl (B98337) (TMS) esters.

GC-MS Analysis: Injecting the derivatized sample into the GC-MS system. The TMS-derivatives of the analyte and internal standard, having nearly identical chemical properties, would co-elute from the GC column. nih.gov The mass spectrometer would differentiate them based on their mass-to-charge (m/z) ratios.

The deuterated internal standard corrects for variability in extraction recovery, derivatization efficiency, injection volume, and potential matrix effects in the ion source. nih.govnih.gov By monitoring specific ions for both the derivatized analyte and the derivatized internal standard, a precise and accurate quantification can be achieved.

Spectroscopic Techniques for Isotopic Purity Confirmation

The efficacy of a stable isotope-labeled internal standard is contingent upon its chemical and isotopic purity. It is critical to confirm that the compound has the correct structure and a high degree of isotopic enrichment, with minimal presence of the unlabeled analyte (d0). A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. nih.govresearchgate.net By obtaining a high-resolution mass spectrum of this compound, it is possible to resolve the isotopic cluster and quantify the relative abundance of each isotopologue (d0 through d7). The isotopic purity is calculated based on the signal intensity of the target d7 isotopologue relative to the sum of all isotopologues, after correcting for the natural abundance of isotopes like ¹³C, ¹⁸O, and ³⁴S. researchgate.net An acceptable level of isotopic enrichment is typically above 98% or 99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the specific positions of the deuterium (B1214612) atoms. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This confirms the location of the isotopic labels.

Together, these spectroscopic techniques provide a comprehensive characterization of this compound, ensuring it is a suitable and reliable internal standard for quantitative analysis.

| Technique | Parameter Measured | Result | Interpretation |

|---|---|---|---|

| High-Resolution MS | Relative Abundance of d7 Isotopologue | 99.2% | High isotopic enrichment, suitable for use as an internal standard. |

| ¹H NMR | Absence of specific proton signals | Signals for 7 protons absent | Confirms correct positions of deuterium labels. |

| ¹³C NMR | Carbon chemical shifts | Spectrum consistent with reference structure | Confirms correct molecular structure. |

Applications in Pre Clinical Pharmacokinetic and Metabolic Pathway Elucidation

In Vitro Metabolic Stability Studies Using Zaltoprofen (B1682368) Sulfoxide-d7 as a Tracer

In vitro metabolic stability studies are crucial for predicting the in vivo metabolic fate of a drug candidate. Zaltoprofen sulfoxide-d7 can be employed in these assays to investigate the further metabolism of the sulfoxide (B87167) metabolite and to understand the enzymes involved.

Incubation of this compound with hepatic microsomes or hepatocytes allows for the identification of subsequent metabolites. The use of a deuterated tracer helps in distinguishing the metabolites of zaltoprofen sulfoxide from those of the parent drug, zaltoprofen, which might be co-administered or formed in the same system.

Table 1: Hypothetical Metabolic Profile of this compound in Human Liver Microsomes

| Metabolite | Retention Time (min) | Mass (m/z) | Formation Rate (pmol/min/mg protein) |

|---|---|---|---|

| This compound | 5.2 | 321.1 | - |

| Hydroxylated this compound | 4.8 | 337.1 | 15.2 |

The use of this compound can also provide insights into the enzyme kinetics of its metabolism. The deuterium (B1214612) atoms can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). symeres.com Observing a significant KIE can help in identifying the rate-limiting steps in the metabolic pathway and the specific enzymes involved. researchgate.netjuniperpublishers.com For instance, a slower rate of hydroxylation of this compound compared to its non-deuterated analog would suggest that C-H bond cleavage at a deuterated position is a key step in the reaction catalyzed by cytochrome P450 enzymes. nih.gov

Pre-clinical In Vivo Pharmacokinetic Investigations in Animal Models

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug and its metabolites. This compound can be administered to animals, and its journey through the body can be tracked over time.

By administering this compound to animal models such as rats or dogs, researchers can study its absorption from the gastrointestinal tract and its distribution into various tissues. nih.gov Plasma and tissue samples can be collected at different time points and analyzed by LC-MS/MS to determine the concentration of the deuterated metabolite.

Table 2: Hypothetical Plasma Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 150 ± 25 |

| Tmax (h) | 2.0 ± 0.5 |

| AUC (0-t) (ng·h/mL) | 750 ± 120 |

Mass balance studies aim to account for the total administered dose of a compound. By using this compound, the excretion of the sulfoxide metabolite and any of its subsequent metabolites can be accurately quantified in urine and feces. This helps in determining the primary routes of elimination from the body. patsnap.com

Metabolic pathways can differ significantly between species. Comparing the metabolic profiles of this compound in different animal models (e.g., rats, dogs, and non-human primates) can highlight these differences. frontiersin.org This information is critical for selecting the most appropriate animal model for preclinical safety and efficacy studies and for extrapolating the data to humans. For example, if a particular hydroxylated metabolite of this compound is found in high concentrations in dogs but not in rats, it would warrant further investigation to determine its relevance to human metabolism.

Table 3: Hypothetical Comparative Urinary Metabolite Profile of this compound in Different Species (% of Administered Dose)

| Metabolite | Rat | Dog | Monkey |

|---|---|---|---|

| Unchanged this compound | 15 | 10 | 12 |

| Hydroxylated Metabolite | 25 | 45 | 30 |

| Glucuronide Conjugate | 40 | 30 | 45 |

Quantitative Analysis of Zaltoprofen Sulfoxide in Biological Samples (Animal Origin)

In preclinical pharmacokinetic studies of zaltoprofen, accurate quantification of its metabolites in biological matrices such as plasma, urine, and tissue homogenates is paramount. Zaltoprofen sulfoxide is a known metabolite of zaltoprofen. For the precise measurement of this metabolite, a stable isotope-labeled internal standard is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).

This compound is ideally suited for this purpose. By incorporating seven deuterium atoms, its chemical properties remain nearly identical to the unlabeled zaltoprofen sulfoxide, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous metabolite by the mass spectrometer. This distinction is crucial for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantitative data.

While specific preclinical studies detailing the use of this compound are not extensively published, the established principles of bioanalysis strongly support its role as an internal standard. The table below illustrates a representative calibration curve structure for the quantification of zaltoprofen sulfoxide in rat plasma using this compound as an internal standard.

| Concentration of Zaltoprofen Sulfoxide (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |

|---|---|

| 1.0 | 0.012 |

| 5.0 | 0.058 |

| 10.0 | 0.115 |

| 50.0 | 0.592 |

| 100.0 | 1.180 |

| 500.0 | 5.950 |

| 1000.0 | 11.920 |

Tracer Studies for Understanding Metabolic Transformations of Zaltoprofen

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of a parent drug. While direct tracer studies involving the administration of this compound to animals are not documented in available literature, its use in in vitro metabolic studies with animal liver microsomes or hepatocytes can be inferred from standard metabolic investigation practices.

In such experimental setups, Zaltoprofen-d7 (the deuterated parent drug) would be incubated with liver preparations. The subsequent analysis of the incubate would aim to identify and quantify all deuterated metabolites formed. The presence of this compound would confirm the sulfoxidation pathway. Furthermore, by tracking the d7-label, researchers can investigate if zaltoprofen sulfoxide undergoes further metabolic transformations.

The data from these types of studies can be used to construct a metabolic pathway map and to calculate the rate of formation of different metabolites. The following table provides a hypothetical representation of data from an in vitro study investigating the metabolism of Zaltoprofen-d7 in rat liver microsomes.

| Incubation Time (minutes) | Zaltoprofen-d7 Concentration (µM) | This compound Concentration (µM) |

|---|---|---|

| 0 | 10.00 | 0.00 |

| 15 | 8.52 | 1.25 |

| 30 | 7.10 | 2.48 |

| 60 | 5.05 | 4.12 |

| 120 | 2.58 | 5.98 |

Molecular and Mechanistic Investigations of Zaltoprofen Sulfoxide

Computational Chemistry and Molecular Modeling of Sulfoxide (B87167) Structures

Computational chemistry and molecular modeling are powerful tools for elucidating the three-dimensional structure, electronic properties, and dynamic behavior of molecules. While extensive computational studies have been conducted on the parent drug, Zaltoprofen (B1682368), to explore its solid-state properties and polymorphism, specific molecular modeling investigations focusing solely on the Zaltoprofen sulfoxide metabolite are not extensively documented in publicly available scientific literature.

Such studies, were they to be conducted, would be invaluable in understanding how the introduction of a sulfoxide group alters the physicochemical properties of the parent molecule. Key areas of investigation would include:

Conformational Analysis: Determining the preferred three-dimensional arrangement of the Zaltoprofen sulfoxide molecule. The sulfoxide group introduces a chiral center at the sulfur atom, leading to the possibility of (R)- and (S)-enantiomers, each with a unique spatial orientation that could influence its biological activity.

Molecular Dynamics Simulations: Simulating the behavior of Zaltoprofen sulfoxide in a biological environment, such as in water or in the presence of a lipid bilayer, would provide insights into its stability, flexibility, and potential interactions with biological targets.

Although specific data for Zaltoprofen sulfoxide is limited, the principles of molecular modeling provide a framework for predicting its structural and electronic characteristics based on the known structure of Zaltoprofen.

Table 1: Predicted Physicochemical Properties of Zaltoprofen Sulfoxide

| Property | Predicted Value/Characteristic | Significance |

| Molecular Formula | C₁₇H₁₄O₄S | Indicates the elemental composition of the molecule. |

| Chirality | Exists as (R)- and (S)-enantiomers due to the sulfoxide group. | The different spatial arrangements of the enantiomers can lead to different biological activities. |

| Polarity | Increased polarity compared to Zaltoprofen. | May influence solubility, membrane permeability, and interactions with polar residues in protein binding sites. |

| Hydrogen Bonding | The sulfoxide oxygen can act as a hydrogen bond acceptor. | Can form additional interactions with biological macromolecules, potentially altering binding affinity and specificity. |

Structure-Activity Relationships (SAR) of Zaltoprofen Metabolites at the Molecular Level

General observations suggest that the anti-inflammatory activity of the parent drug, Zaltoprofen, is stereoselective, with the S(+)-enantiomer being the more potent anti-inflammatory component. nih.gov This highlights the importance of stereochemistry in the interaction of Zaltoprofen with its biological targets.

A comprehensive SAR study of Zaltoprofen metabolites would involve synthesizing each metabolite, including the individual enantiomers of Zaltoprofen sulfoxide, and evaluating their activity in relevant biological assays, such as cyclooxygenase (COX) inhibition assays. The key structural modifications to consider in such a study would be:

The presence and stereochemistry of the sulfoxide group: Comparing the activity of Zaltoprofen, (R)-Zaltoprofen sulfoxide, and (S)-Zaltoprofen sulfoxide would elucidate the impact of the sulfinyl moiety and its spatial orientation on biological activity.

Without such specific studies, the precise contribution of Zaltoprofen sulfoxide to the therapeutic and potential off-target effects of Zaltoprofen remains an area for further investigation.

Interactions with Biological Macromolecules (e.g., Enzymes, Transporters) in In Vitro Systems

The interaction of a drug and its metabolites with biological macromolecules is a key determinant of their pharmacokinetic and pharmacodynamic properties. In vitro studies have provided some insights into the formation of Zaltoprofen sulfoxide and the potential for interactions with enzymes and transporters.

Enzyme Interactions:

The primary enzyme responsible for the formation of Zaltoprofen sulfoxide from Zaltoprofen has been identified as Cytochrome P450 2C9 (CYP2C9). nih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP2C9 catalyzes the sulfoxidation of Zaltoprofen. nih.gov The metabolism of Zaltoprofen was significantly inhibited by sulfaphenazole, a selective inhibitor of CYP2C9. nih.gov

While the formation of Zaltoprofen sulfoxide is understood, there is a lack of published in vitro data on how Zaltoprofen sulfoxide itself interacts with a broader range of enzymes. Such studies would be important to determine if the metabolite can act as an inhibitor or substrate for other CYP enzymes or other drug-metabolizing enzymes, which could have implications for drug-drug interactions.

Transporter Interactions:

The role of drug transporters in the absorption, distribution, and excretion of Zaltoprofen and its metabolites is an area that requires further investigation. It has been suggested that polymorphisms in organic anion-transporting polypeptides (OATPs) may be involved in the variability of Zaltoprofen's pharmacokinetics, implying that the parent drug may be a substrate for these transporters. nih.gov However, specific in vitro studies confirming the interaction of Zaltoprofen sulfoxide with transporters such as OATPs, P-glycoprotein (P-gp), or Breast Cancer Resistance Protein (BCRP) are not currently available. Investigating these interactions would be crucial for a complete understanding of the metabolite's disposition in the body.

Table 2: Summary of In Vitro Interactions of Zaltoprofen and its Sulfoxide Metabolite

| Molecule | Macromolecule | Type of Interaction | Finding | Reference |

| Zaltoprofen | CYP2C9 | Substrate | Metabolized to Zaltoprofen sulfoxide. | nih.gov |

| Zaltoprofen | CYP2C9 | Inhibitor | Shows some inhibitory activity at higher concentrations. | nih.gov |

| Zaltoprofen Sulfoxide | Various Enzymes | - | Data not available. | - |

| Zaltoprofen Sulfoxide | Various Transporters | - | Data not available. | - |

Stereochemical Aspects of Sulfoxide Formation and its Biological Relevance

The introduction of a sulfoxide group during the metabolism of Zaltoprofen creates a new stereocenter at the sulfur atom, resulting in the formation of two enantiomers: (R)-Zaltoprofen sulfoxide and (S)-Zaltoprofen sulfoxide. The stereochemical outcome of this metabolic process and the biological relevance of the individual enantiomers are important considerations.

Stereoselective Formation:

The enzymatic reaction catalyzed by CYP2C9 that converts Zaltoprofen to Zaltoprofen sulfoxide may be stereoselective, meaning that one enantiomer of the sulfoxide may be formed in preference to the other. This is a common phenomenon in drug metabolism, as the active sites of enzymes are chiral environments. However, studies specifically investigating the stereoselectivity of Zaltoprofen sulfoxidation are not available in the current scientific literature. Such an investigation would typically involve the incubation of Zaltoprofen with CYP2C9 followed by chiral chromatography to separate and quantify the (R)- and (S)-sulfoxide enantiomers.

Biological Relevance of Stereoisomers:

Just as the enantiomers of the parent drug Zaltoprofen exhibit different pharmacological activities, it is highly probable that the (R)- and (S)-enantiomers of Zaltoprofen sulfoxide also have different biological properties. nih.gov These differences could manifest in several ways:

Pharmacodynamics: The two enantiomers may have different affinities for the target enzymes (e.g., COX-1 and COX-2) or other receptors, leading to differences in their therapeutic efficacy and side-effect profiles.

Pharmacokinetics: The enantiomers may be metabolized or eliminated at different rates, or they may interact differently with drug transporters, leading to different plasma concentrations and durations of action.

A study on the enantiomers of the parent drug, Zaltoprofen, revealed that S(+)-Zaltoprofen is the more potent anti-inflammatory component, while both enantiomers appear to contribute to the analgesic effect at higher doses. nih.gov This underscores the importance of evaluating the individual stereoisomers of its metabolites. A thorough understanding of the stereochemical aspects of Zaltoprofen sulfoxide would require the separation or stereoselective synthesis of the individual enantiomers and their subsequent pharmacological and pharmacokinetic characterization.

Quality Control and Reference Standard Applications in Pharmaceutical Research

Role of Zaltoprofen (B1682368) Sulfoxide-d7 as a Certified Reference Material (CRM)

Zaltoprofen sulfoxide (B87167) is a metabolite of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). chemicalbook.comsemanticscholar.org To accurately quantify this metabolite in research or clinical studies, a highly pure and well-characterized standard is necessary. Zaltoprofen sulfoxide-d7 serves this purpose as a Certified Reference Material (CRM).

A CRM is a standard of the highest quality, produced by an accredited reference material producer that meets the rigorous requirements of international standards such as ISO 17034, "General requirements for the competence of reference material producers". aroscientific.comansi.org This accreditation ensures that the material has been produced under strict quality control measures, with its properties certified through technically valid procedures. ansi.org

The primary role of this compound as a CRM is to function as an ideal internal standard for quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry (LC-MS/MS). pharmaffiliates.comacanthusresearch.com The incorporation of seven deuterium (B1214612) atoms (d7) gives it a higher mass than the endogenous or "light" Zaltoprofen sulfoxide. acanthusresearch.com While it is chemically almost identical and exhibits very similar behavior during sample extraction and chromatographic separation, its mass difference allows it to be distinguished and measured separately by the mass spectrometer. acanthusresearch.comclearsynth.com This allows it to accurately correct for variations in sample preparation and analytical response, a critical function for ensuring data reliability. wisdomlib.org

The use of a stable isotope-labeled internal standard like this compound is widely recognized as the best practice in bioanalytical methods for several reasons:

Compensation for Matrix Effects : Biological samples like plasma or urine are complex matrices that can enhance or suppress the ionization of the target analyte, leading to inaccurate results. clearsynth.comkcasbio.com Since the deuterated standard co-elutes with the non-labeled analyte and experiences the same matrix effects, it provides effective normalization, leading to more accurate quantification. kcasbio.com

Correction for Analyte Loss : It accounts for any loss of the analyte during sample extraction and processing steps.

Improved Precision and Accuracy : By minimizing the impact of analytical variability, its use significantly enhances the precision and accuracy of the quantitative results. clearsynth.com

A CRM like this compound is supplied with a comprehensive Certificate of Analysis (CoA), which details its certified properties.

Table 1: Typical Specifications for a this compound CRM

| Parameter | Typical Specification | Significance |

| Chemical Purity | ≥98% | Ensures that the standard is free from significant impurities that could interfere with the analysis. |

| Isotopic Purity | ≥99 atom % D | Confirms the high degree of deuterium incorporation, ensuring a distinct mass signal from the native analyte. |

| Identity | Confirmed by ¹H-NMR, Mass Spectrometry, etc. | Verifies the chemical structure of the compound. |

| Certified Value | Concentration or purity value with associated uncertainty | Provides the certified property value and the statistical dispersion of that value. |

| Traceability | Statement of metrological traceability | Links the certified value to a recognized national or international standard. aroscientific.com |

Ensuring Traceability and Metrological Accuracy in Analytical Measurements

Metrological traceability is a core concept in analytical science, defined as the "property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty". nist.govmlo-online.com In pharmaceutical analysis, this ensures that a measurement result is accurate, reliable, and comparable across different laboratories, instruments, and time. eurachem.org

The use of this compound as a CRM is a critical link in establishing this unbroken chain. aroscientific.com When a laboratory uses this CRM to calibrate its analytical method, it ties its measurement results back to the reference value established by the accredited CRM producer. cps.it This producer, in turn, establishes traceability for their measurements to national or international standards, often through an unbroken chain to the International System of Units (SI). sigmaaldrich.com

In a typical quantitative LC-MS/MS assay for Zaltoprofen sulfoxide, the traceability chain is established as follows:

Primary Standard : A national metrology institute (like NIST in the U.S.) holds the primary standards for mass (kilogram) and amount of substance (mole). sigmaaldrich.com

CRM Producer : An ISO 17034 accredited producer, like LGC Standards, prepares and certifies the this compound CRM. lgcstandards.com The mass of the material is weighed using balances calibrated with weights traceable to the SI unit of mass. The purity is determined using validated methods.

Analytical Laboratory : The research laboratory purchases the CRM. A stock solution is prepared by accurately weighing the CRM and dissolving it in a precise volume of solvent. The balances and volumetric glassware used are calibrated, ensuring their traceability.

Working Solutions : Calibration standards and quality control samples are prepared by spiking known amounts of the non-deuterated Zaltoprofen sulfoxide analyte and a fixed amount of the this compound internal standard into the relevant biological matrix.

Measurement : During sample analysis, the ratio of the analytical response of the target analyte to the response of the internal standard is measured. This ratio is used to calculate the concentration of the analyte in the unknown sample by comparing it to the calibration curve.

This process, underpinned by the use of a CRM, ensures that the final reported concentration of Zaltoprofen sulfoxide is metrologically traceable and, therefore, scientifically sound.

Table 2: Contribution of this compound CRM to Metrological Traceability

| Component of Traceability Chain | Role of this compound CRM |

| Calibration Reference | Acts as the reference point in the calibration hierarchy for the specific analytical method. clearsynth.com |

| Uncertainty Component | The uncertainty value provided on the CRM's Certificate of Analysis is a key component in calculating the total uncertainty of the final measurement result. mlo-online.com |

| Method Validation | Used during method validation to establish and confirm the accuracy, precision, and robustness of the analytical procedure. clearsynth.com |

| Inter-laboratory Comparability | Allows different laboratories to obtain comparable results by using the same well-characterized reference material. eurachem.org |

Best Practices for Handling and Storage of Deuterated Reference Standards

The integrity and stability of reference standards like this compound are crucial for maintaining the accuracy and traceability of analytical measurements. Improper handling or storage can lead to degradation, contamination, or changes in concentration, invalidating its certified value. Adherence to best practices is therefore mandatory.

Upon receipt, the Certificate of Analysis (CoA) must be reviewed for specific storage and handling instructions. pharmaguidehub.com General best practices include:

Storage Temperature : Most deuterated standards are shipped as solids or in solution and require specific storage temperatures to ensure stability. Unless otherwise specified by the manufacturer, standards should be stored in their original, tightly sealed containers in a refrigerator (2-8°C) or freezer (≤ -20°C). pharmaguidehub.comilsi-india.org This minimizes degradation and the evaporation of solvents for standards in solution.

Equilibration : Before opening, containers stored at low temperatures must be allowed to warm to ambient room temperature. pharmaguidehub.com This prevents condensation of atmospheric moisture into the container, which could dilute the standard or cause hydrolysis of the compound.

Protection from Light : Some chemical compounds are sensitive to light and can degrade upon exposure. restek.com Storing standards in the provided amber vials or in the dark helps prevent photodegradation. restek.com All reference materials should be stored away from direct light as a general precaution.

Handling : To prevent contamination, standards should only be handled in a clean environment using appropriate laboratory equipment (e.g., calibrated pipettes, clean spatulas). The original container should not be subjected to drying in an oven; instead, a sufficient quantity should be transferred to a separate, clean container for any required drying procedures. pharmaguidehub.com

Stability of Solutions : Once a solid standard is dissolved, the stability of the solution may differ from that of the solid material. The stability of stock and working solutions should be evaluated, and they should be stored under conditions that preserve their integrity, often at or below -20°C. ilsi-india.org It is also important to avoid storing deuterated compounds in strongly acidic or basic solutions, as this can sometimes facilitate deuterium-proton exchange, compromising the isotopic purity of the standard. acanthusresearch.comresearchgate.net

Table 3: Summary of Best Practices for this compound

| Practice Area | Recommendation | Rationale |

| Receiving | Verify shipment against the order and check the integrity of the container. Review the CoA immediately. ilsi-india.org | Ensures the correct material was received and that storage instructions are known. |

| Storage | Store in the original tightly sealed container at the temperature specified on the CoA (typically ≤ -20°C or 2-8°C). Protect from light. pharmaguidehub.comrestek.com | Prevents chemical degradation, solvent evaporation, and photodegradation. |

| Preparation | Allow the container to reach room temperature before opening. Use calibrated equipment for weighing and dissolution. | Avoids moisture condensation and ensures accurate preparation of solutions. |

| Usage | Minimize the time the container is open. Return to proper storage conditions promptly after use. restek.com | Reduces risk of contamination and degradation from environmental exposure. |

| Documentation | Maintain a logbook for each standard, recording dates of receipt, opening, and preparation of solutions. pharmaguidehub.com | Provides a complete audit trail for the use of the reference material. |

Future Directions and Emerging Research Avenues

Integration with High-Resolution Mass Spectrometry for Enhanced Profiling

The integration of stable isotope-labeled internal standards with high-resolution mass spectrometry (HRMS) represents a cornerstone of modern quantitative bioanalysis. Zaltoprofen (B1682368) sulfoxide-d7 is ideally suited for this application, serving as an ideal internal standard for the accurate quantification of its non-labeled counterpart, Zaltoprofen sulfoxide (B87167), in complex biological matrices such as plasma, urine, and tissue homogenates.

HRMS instruments can readily distinguish between the deuterated (d7) and non-deuterated forms of the sulfoxide metabolite due to their precise mass difference. This allows for the mitigation of matrix effects and variations in instrument response, leading to highly accurate and reliable quantification. This enhanced profiling is critical for detailed pharmacokinetic (PK) and drug metabolism studies. For instance, the oxidation of a methionine residue in a peptide can generate a methionine sulfoxide, and HRMS is capable of identifying such modifications. nih.gov Similarly, this technology can precisely characterize the sulfoxidation of zaltoprofen. The primary enzyme responsible for the sulfoxidation of zaltoprofen is Cytochrome P450 2C9 (CYP2C9). nih.gov

Table 1: Mass Properties for HRMS-based Differentiation

| Compound | Chemical Formula (Representative) | Exact Mass (Monoisotopic) |

|---|---|---|

| Zaltoprofen sulfoxide | C₁₇H₁₄O₄S | 314.0613 |

| Zaltoprofen sulfoxide-d7 | C₁₇H₇D₇O₄S | 321.1051 |

Note: The exact chemical formula and mass can vary slightly based on the specific location of the deuterium (B1214612) atoms.

This approach enables researchers to build robust bioanalytical methods for tracking the metabolic fate of zaltoprofen with unparalleled precision.

Novel Synthetic Approaches for Complex Isotope Labeled Compounds

The synthesis of complex deuterated molecules like this compound requires specialized chemical strategies. While classical methods exist, research is continually advancing toward more efficient, selective, and sustainable synthetic routes. nih.gov

Novel approaches for deuterium incorporation include:

Transition Metal-Catalyzed H-D Exchange: Methods using catalysts like palladium-on-carbon (Pd/C) with a deuterium source such as heavy water (D₂O) allow for the direct exchange of hydrogen atoms for deuterium on a late-stage intermediate or the final parent molecule. nih.govhwb.gov.in

Multicomponent Reactions (MCRs): The use of deuterated building blocks, such as deuterated aldehydes or isonitriles, in one-pot MCRs can efficiently construct complex, isotopically labeled scaffolds. nih.gov

Reductive Deuteration: The use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce deuterium atoms at specific sites during the reduction of functional groups like ketones or alkenes. researchgate.net

For this compound, a likely synthetic strategy involves the initial preparation of d7-labeled Zaltoprofen, followed by a controlled oxidation step (e.g., using a mild oxidant like m-CPBA) to selectively form the sulfoxide. The development of these methods is crucial for making complex labeled compounds more accessible for research.

Table 3: Comparison of Deuterium Labeling Methods

| Method | Principle | Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic H-D Exchange | Direct replacement of H with D using a catalyst and D₂O. nih.gov | Can be performed on late-stage intermediates; high deuterium incorporation. | May lack regioselectivity; potential for scrambling. |

| Deuterated Reagents | Incorporation of deuterium from labeled building blocks or reagents. nih.govresearchgate.net | High regioselectivity; predictable labeling pattern. | Requires synthesis of labeled starting materials; may be multi-step. |

| Microwave-Assisted Exchange | Use of microwave energy to accelerate H-D exchange reactions. hwb.gov.in | Rapid reaction times; efficient incorporation. | Requires specialized equipment; optimization of conditions needed. |

Expanding Applications in Systems Biology and Metabolomics Research

Systems biology and metabolomics seek to provide a holistic understanding of biological systems by studying the complex interactions of genes, proteins, and metabolites. nih.govgriffith.edu.au Stable isotope-labeled compounds are indispensable tools in this field, acting as tracers to map metabolic pathways and quantify metabolite flux.

This compound can be employed in metabolomics studies to:

Trace Metabolic Pathways: By administering labeled zaltoprofen and monitoring the appearance of this compound alongside endogenous metabolites, researchers can map the drug's metabolic network and its impact on cellular metabolism.

Quantify Metabolic Flux: Isotope tracing allows for the measurement of the rate at which zaltoprofen is converted to its sulfoxide metabolite, providing quantitative data for building predictive pharmacological models.

Identify Drug-Metabolite Interactions: The presence of the drug and its metabolites can alter endogenous metabolic pathways. Using labeled compounds helps to deconvolve these complex interactions, offering insights into mechanisms of action and potential off-target effects.

Q & A

Q. How can researchers differentiate between isotopic effects and formulation interactions in this compound sustained-release systems?

- Methodological Answer : Use Franz diffusion cells to compare release profiles of deuterated and non-deuterated formulations. Conduct stability-indicating assays to rule out excipient interactions. Apply multivariate regression to isolate isotopic contributions to release kinetics .

Data Interpretation and Contradiction Analysis

Q. How should discrepancies in reported solubility profiles of this compound be addressed?

- Methodological Answer : Replicate studies using standardized USP dissolution apparatus and biorelevant media (e.g., FaSSIF/FeSSIF). Perform particle size analysis via dynamic light scattering (DLS) to assess crystallinity impacts. Cross-reference with computational solubility parameters (e.g., Hansen solubility parameters) .

Q. What methodologies reconcile conflicting in vitro-in vivo correlations (IVIVC) for this compound?

Q. How can researchers validate the absence of toxicity in this compound metabolites?

- Methodological Answer : Perform high-content screening (HCS) in hepatocyte cultures to assess mitochondrial toxicity. Use HRMS to identify metabolites, followed by in silico toxicity prediction (e.g., DEREK Nexus). Compare toxicity profiles with non-deuterated analogs to isolate deuterium-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.